molecular formula C27H20N6O4S3 B11070326 3,8-bis(1,3-benzodioxol-5-ylmethylsulfanyl)-18-thia-2,4,5,7,9,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),3,5,8,10,13(17)-hexaene

3,8-bis(1,3-benzodioxol-5-ylmethylsulfanyl)-18-thia-2,4,5,7,9,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),3,5,8,10,13(17)-hexaene

Cat. No.: B11070326
M. Wt: 588.7 g/mol
InChI Key: VXFGZKQSJRTDIP-UHFFFAOYSA-N
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Description

“3,8-bis(1,3-benzodioxol-5-ylmethylsulfanyl)-18-thia-2,4,5,7,9,10-hexazapentacyclo[106002,607,11013,17]octadeca-1(12),3,5,8,10,13(17)-hexaene” is a complex organic compound characterized by its unique structure, which includes multiple benzodioxole and sulfur-containing groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,8-bis(1,3-benzodioxol-5-ylmethylsulfanyl)-18-thia-2,4,5,7,9,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),3,5,8,10,13(17)-hexaene” typically involves multi-step organic reactions. The process may start with the preparation of benzodioxole derivatives, followed by the introduction of sulfur-containing groups through thiolation reactions. The final step often involves cyclization to form the pentacyclic structure under controlled conditions such as temperature and pH.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, advanced purification techniques, and scalable reaction conditions. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“3,8-bis(1,3-benzodioxol-5-ylmethylsulfanyl)-18-thia-2,4,5,7,9,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),3,5,8,10,13(17)-hexaene” can undergo various chemical reactions, including:

    Oxidation: The sulfur groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzodioxole groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the benzodioxole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzodioxole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes or receptors could be studied to understand its mechanism of action.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as stability, reactivity, or conductivity.

Mechanism of Action

The mechanism of action of “3,8-bis(1,3-benzodioxol-5-ylmethylsulfanyl)-18-thia-2,4,5,7,9,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),3,5,8,10,13(17)-hexaene” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and sulfur-containing heterocycles. Examples include:

  • 1,3-benzodioxole
  • 1,3-benzodioxole-5-thiol
  • 1,3-benzodioxole-5-sulfonic acid

Uniqueness

What sets “3,8-bis(1,3-benzodioxol-5-ylmethylsulfanyl)-18-thia-2,4,5,7,9,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),3,5,8,10,13(17)-hexaene” apart is its complex pentacyclic structure and the presence of multiple benzodioxole and sulfur groups. This unique combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C27H20N6O4S3

Molecular Weight

588.7 g/mol

IUPAC Name

3,8-bis(1,3-benzodioxol-5-ylmethylsulfanyl)-18-thia-2,4,5,7,9,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),3,5,8,10,13(17)-hexaene

InChI

InChI=1S/C27H20N6O4S3/c1-2-16-21(3-1)40-24-22(16)23-28-30-26(38-10-14-4-6-17-19(8-14)36-12-34-17)32(23)25-29-31-27(33(24)25)39-11-15-5-7-18-20(9-15)37-13-35-18/h4-9H,1-3,10-13H2

InChI Key

VXFGZKQSJRTDIP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NN=C(N4C5=NN=C(N35)SCC6=CC7=C(C=C6)OCO7)SCC8=CC9=C(C=C8)OCO9

Origin of Product

United States

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